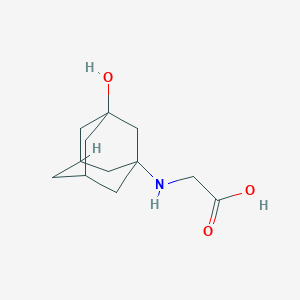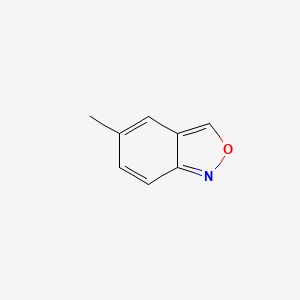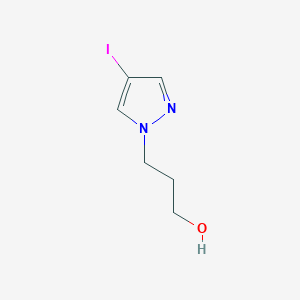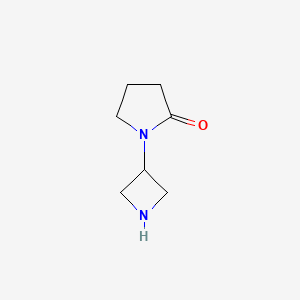
2-((3-羟基金刚烷-1-基)氨基)乙酸
描述
“2-((3-Hydroxyadamantan-1-yl)amino)acetic acid”, also known as Boc-3-hydroxy-1-adamantyl-D-glycine, is a synthetic derivative with the CAS number 361442-00-4 . It can be used as a working standard or secondary reference standard .
Molecular Structure Analysis
The molecular formula of “2-((3-Hydroxyadamantan-1-yl)amino)acetic acid” is C12H19NO3 . The InChI code is 1S/C12H19NO3/c14-10(15)6-13-11-2-8-1-9(3-11)5-12(16,4-8)7-11/h8-9,13,16H,1-7H2,(H,14,15) .Physical And Chemical Properties Analysis
The molecular weight of “2-((3-Hydroxyadamantan-1-yl)amino)acetic acid” is 225.29 . It is a solid at room temperature . The compound has a high GI absorption, is a P-gp substrate, and is not an inhibitor of various cytochrome P450 enzymes . It has a Log Po/w (iLOGP) of 1.59, indicating its lipophilicity .科学研究应用
不饱和金刚烷衍生物的合成
该化合物在不饱和金刚烷衍生物的合成中起着至关重要的作用 . 这些衍生物对于开发制备和聚合反应的新方法至关重要 . 它们也用作合成各种功能性金刚烷衍生物、单体、热稳定和高能燃料和油、生物活性化合物、药物和更高金刚石样体积聚合物(如金刚石烷)的起始原料 .
量子化学计算
该化合物用于量子化学计算,以研究金刚烷衍生物的电子结构并阐明其化学和催化转化的机制 .
对称 1,3-双(3-R-金刚烷-1-基)丙酮的合成
该化合物用于对称 1,3-双(3-R-金刚烷-1-基)丙酮的合成 . 这些丙酮是合成空间位阻烯烃和 1,2-二烷基环丙烯酮的关键中间产物,它们被广泛用于制备环丙烯鎓盐和乙烯基环丙烯 .
自酰化
该化合物用于自酰化过程 . 例如,TfOH/TFAA 促进的 2-(3-羟基金刚烷-1-基)乙酸的自酰化,随后用所得的 1,3-双(3-羟基金刚烷-1-基)丙烷-2-酮在三氟乙酸中对碳和氮亲核试剂进行金刚烷化,提供了一种有效合成对称功能取代的 1,3-双(3-R-金刚烷-1-基)丙酮的方法 .
(3-羟基金刚烷-1-基)甲醇的合成
抑制 DPP-4 酶
安全和危害
The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
属性
IUPAC Name |
2-[(3-hydroxy-1-adamantyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-10(15)6-13-11-2-8-1-9(3-11)5-12(16,4-8)7-11/h8-9,13,16H,1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZTVAMKEHAGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032564-18-3 | |
| Record name | 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032564183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JZB9AHA39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444756.png)







![Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-](/img/structure/B1444768.png)
![Methyl imidazo[1,2-B]pyridazine-6-carboxylate](/img/structure/B1444770.png)


